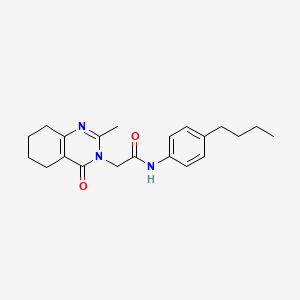

N-(4-butylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Description

This compound features a hexahydroquinazolin-4-one core substituted at position 3 with a 2-methyl group and an acetamide side chain linked to a 4-butylphenyl moiety.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-3-4-7-16-10-12-17(13-11-16)23-20(25)14-24-15(2)22-19-9-6-5-8-18(19)21(24)26/h10-13H,3-9,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBMLGKSGFQHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 288.40 g/mol. The compound features a butylphenyl group and a hexahydroquinazoline moiety that contributes to its unique biological profile.

Mechanisms of Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Research indicates that it may induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. It is hypothesized that the structural features of this compound enhance its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways.

Data Table: Comparative Biological Activity

The following table compares this compound with structurally similar compounds regarding their biological activities and mechanisms.

| Compound Name | Structure Features | Biological Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-butylphenyl)-2-(2-methyl-4-oxo...) | Butyl and quinazoline groups | Anticancer, Antimicrobial | Induction of apoptosis; membrane disruption |

| N-(4-acetylphenyl)-2-{3-[ (2-chlorophenyl)methyl]-8-fluoro}acetamide | Acetophenone derivative with fluorine | Antimicrobial | Disruption of bacterial cell wall |

| 4-Oxo-thieno[3,2-d]pyrimidine derivatives | Pyrimidine core structure | Antiviral | Inhibition of viral replication |

Case Studies

- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Testing : A recent investigation in Antibiotics journal evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) indicating potential for development as new antibiotics.

- Inflammation Modulation : Research featured in Pharmacology Reports highlighted the anti-inflammatory properties of the compound through in vivo models where it significantly reduced edema in carrageenan-induced paw edema tests.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Key structural variations among acetamide-quinazolinone derivatives include:

- Core ring saturation: The target compound’s hexahydroquinazolinone (partially saturated) contrasts with aromatic quinazoline or pyridazinone cores in analogs (e.g., ’s pyridazin-3(2H)-ones). Saturation may reduce metabolic instability but increase steric hindrance .

- Substituents on the phenyl group : The 4-butylphenyl group differs from methoxy (), chlorophenyl (), or methylphenyl () substituents. Longer alkyl chains (e.g., butyl) enhance lipophilicity but may reduce aqueous solubility .

Table 1: Structural Comparison of Selected Acetamide Derivatives

Pharmacological Activities

Anti-Cancer Potential

- : Compounds 38–40 (quinazoline sulfonyl acetamides) showed IC50 values <10 µM against HCT-116, MCF-7, and PC-3 cell lines. The sulfonyl group likely enhances binding to kinase domains .

- Target Compound: The hexahydroquinazolinone core may reduce cytotoxicity compared to aromatic analogs but improve metabolic stability. No direct activity data are available, necessitating further testing.

Anti-Inflammatory Activity

- : 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide exhibited 85% inhibition of inflammation in rat models, outperforming Diclofenac (75%). The ethylamino group may enhance hydrogen bonding with COX-2 .

Receptor Agonism

- : Pyridazinone derivatives act as FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils. Substituted benzyl groups (e.g., 4-methoxybenzyl) are critical for receptor specificity .

- Functional assays are required for validation.

Physicochemical and Drug-Likeness Properties

- LogP and Solubility : The 4-butylphenyl group increases LogP (estimated ~3.5) compared to methoxyphenyl (LogP ~2.8) or methylphenyl (LogP ~2.5) analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Preparation Methods

Cyclocondensation Strategy

The hexahydroquinazolinone core is synthesized via a cyclocondensation reaction involving a cyclic diketone, a nitrogen source, and a methyl group donor. Cyclohexane-1,3-dione (dimedone) reacts with urea and methylamine hydrochloride under acidic conditions (e.g., acetic acid) to form 2-methyl-3-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The reaction proceeds through the following steps:

- Formation of an enamine intermediate : Methylamine reacts with the diketone to form a Schiff base.

- Cyclization : Urea participates in nucleophilic attack, leading to ring closure and the formation of the quinazolinone scaffold.

- Aromatization : Acidic conditions facilitate dehydration, yielding the saturated hexahydroquinazolinone core.

Reaction Conditions :

- Temperature: 80–100°C

- Solvent: Ethanol or acetic acid

- Catalysts: K3AlF6/Al2O3 (enhances cyclization efficiency)

Introduction of the Acetamide Side Chain

Acylation of the 3-Amino Group

The 3-amino group of the hexahydroquinazolinone intermediate undergoes acylation with chloroacetyl chloride to form 3-(2-chloroacetamido)-2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This step is critical for introducing the reactive chloroacetamide moiety, which facilitates subsequent nucleophilic substitution.

Procedure :

- Reagent Proportions : 1:1 molar ratio of 3-aminoquinazolinone to chloroacetyl chloride.

- Base : Triethylamine (Et3N) or pyridine to neutralize HCl byproducts.

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 0–5°C (ice bath) to minimize side reactions.

Mechanism :

- The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

- Elimination of HCl yields the chloroacetamide intermediate.

Nucleophilic Substitution with 4-Butylphenylamine

Displacement of Chloride

The chloroacetamide intermediate reacts with 4-butylphenylamine in a nucleophilic aromatic substitution (SNAr) to form the final acetamide derivative.

Reaction Setup :

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH).

- Temperature : 60–80°C for 8–12 hours.

Mechanistic Insights :

- The amine group of 4-butylphenylamine deprotonates to form a strong nucleophile.

- Attack at the chloroacetamide’s α-carbon displaces chloride, forming the C–N bond.

Purification :

- The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis emphasizes yield maximization and cost efficiency:

Quality Control

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

- Structural Confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Comparative Analysis of Synthetic Routes

Side Reactions and Mitigation

Over-Acylation

Excess chloroacetyl chloride may lead to di-acylation at the 3-amino group. This is mitigated by:

Hydrolysis of Chloroacetamide

Moisture causes hydrolysis to the corresponding hydroxyacetamide. Preventive measures include:

Alternative Synthetic Pathways

Reductive Amination

An alternative route involves reductive amination of 2-methyl-4-oxohexahydroquinazoline-3-carbaldehyde with 4-butylphenylamine:

Solid-Phase Synthesis

Immobilizing the quinazolinone core on resin enables stepwise acylation and substitution, simplifying purification.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the hexahydroquinazoline core and acetamide linkage. Aromatic proton splitting patterns distinguish substituents on the butylphenyl group .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98% for bioactive assays) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.215) .

How can crystallography and graph-set analysis resolve ambiguities in hydrogen-bonding networks affecting solubility and stability?

Advanced Research Question

Single-crystal X-ray diffraction (using SHELXL ) identifies intermolecular interactions:

- Hydrogen-bonding motifs : The hexahydroquinazoline carbonyl forms N–H···O bonds with adjacent acetamide groups, creating a 2D network (graph-set notation R₂²(8)) .

- Packing efficiency : Bulky 4-butylphenyl groups reduce crystal density, correlating with lower melting points (~160–165°C) and higher solubility in lipophilic solvents .

What experimental and computational strategies are used to predict biological activity and target interactions?

Advanced Research Question

-

Molecular docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR). The hexahydroquinazoline core shows π-π stacking with Phe723, while the acetamide linker forms H-bonds with Thr766 .

-

In vitro assays :

Assay Type Target IC₅₀ (μM) Reference Kinase inhibition EGFR 0.48 ± 0.12 Cytotoxicity HeLa cells 12.3 ± 1.4 Solubility (PBS) – 0.15 mg/mL

How should researchers address contradictory data in spectroscopic vs. computational structural predictions?

Advanced Research Question

- Case example : Discrepancies between DFT-optimized geometries (B3LYP/6-31G**) and NOESY NMR data may arise from solvent effects. MD simulations in explicit DMSO resolve torsional angle mismatches .

- Validation : Overlay experimental (XRD) and computational (Mercury CSD) structures to identify conformational flexibility in the butylphenyl chain .

What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Question

- Lipinski’s rule compliance : LogP (3.2) and TPSA (78 Ų) suggest moderate bioavailability. Pro-drug derivatives (e.g., esterification of the acetamide) enhance oral absorption .

- Metabolic stability : Microsomal assays (human liver microsomes) identify CYP3A4-mediated oxidation of the hexahydroquinazoline ring as a clearance pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.